molecular formula C11H12N2O B14053283 N-methyl-2-(2-methylphenyl)-1,3-oxazol-4-amine

N-methyl-2-(2-methylphenyl)-1,3-oxazol-4-amine

Cat. No.: B14053283
M. Wt: 188.23 g/mol
InChI Key: YWKBKTWPFZEFFE-UHFFFAOYSA-N
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Description

2-O-TOLYL-OXAZOL-4-YL-METHYLAMINE is a chemical compound with the molecular formula C11H12N2O It is characterized by the presence of an oxazole ring substituted with a tolyl group and a methylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-O-TOLYL-OXAZOL-4-YL-METHYLAMINE typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.

    Substitution with Tolyl Group: The tolyl group is introduced via a substitution reaction, often using a tolyl halide and a suitable base.

    Introduction of the Methylamine Group:

Industrial Production Methods

In an industrial setting, the production of 2-O-TOLYL-OXAZOL-4-YL-METHYLAMINE may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-O-TOLYL-OXAZOL-4-YL-METHYLAMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halides, acids, or bases, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while substitution reactions can produce a variety of substituted oxazole compounds.

Scientific Research Applications

2-O-TOLYL-OXAZOL-4-YL-METHYLAMINE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.

    Industry: It can be used in the development of new materials or as a component in industrial processes.

Mechanism of Action

The mechanism of action of 2-O-TOLYL-OXAZOL-4-YL-METHYLAMINE involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to changes in cellular functions. The exact mechanism depends on the context in which the compound is used, such as its role in a chemical reaction or its biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-oxazol-4-yl-methylamine: Similar structure but with a phenyl group instead of a tolyl group.

    2-Methyl-oxazol-4-yl-methylamine: Similar structure but with a methyl group instead of a tolyl group.

    2-Benzyl-oxazol-4-yl-methylamine: Similar structure but with a benzyl group instead of a tolyl group.

Uniqueness

2-O-TOLYL-OXAZOL-4-YL-METHYLAMINE is unique due to the presence of the tolyl group, which can influence its chemical reactivity and potential applications. The specific arrangement of functional groups in this compound can lead to distinct properties and interactions compared to its analogs.

Properties

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

N-methyl-2-(2-methylphenyl)-1,3-oxazol-4-amine

InChI

InChI=1S/C11H12N2O/c1-8-5-3-4-6-9(8)11-13-10(12-2)7-14-11/h3-7,12H,1-2H3

InChI Key

YWKBKTWPFZEFFE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=NC(=CO2)NC

Origin of Product

United States

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